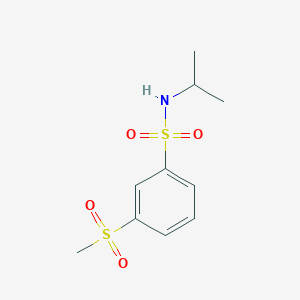![molecular formula C20H23ClN2O3 B4400414 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4400414.png)
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide
Descripción general
Descripción
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a tert-butylamino group, an oxoethoxy linkage, and a chloromethylphenyl benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3-chloro-4-methylbenzoic acid with tert-butylamine to form the corresponding amide. This intermediate is then reacted with ethyl chloroformate to introduce the oxoethoxy group. The final step involves the coupling of this intermediate with 2-aminoethanol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group may play a role in binding to active sites, while the oxoethoxy linkage and chloromethylphenyl moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chlorophenyl)benzamide
- 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-methylphenyl)benzamide
- 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-ethylphenyl)benzamide
Uniqueness
Compared to similar compounds, 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-13-9-10-14(11-16(13)21)22-19(25)15-7-5-6-8-17(15)26-12-18(24)23-20(2,3)4/h5-11H,12H2,1-4H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRDTLWBNDWEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4400333.png)
![4-chloro-N,N-bis[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4400340.png)
![4-Methyl-1-[4-(3-nitrophenoxy)butyl]piperidine;hydrochloride](/img/structure/B4400348.png)
![Methyl 2-[(4-chlorophenyl)sulfonyl-ethylamino]acetate](/img/structure/B4400358.png)
![1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4400368.png)
![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4400373.png)


![4-[(mesitylamino)carbonyl]phenyl propionate](/img/structure/B4400385.png)

![N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4400406.png)


![N-[4-(dimethylamino)benzyl]cycloheptanamine hydrochloride](/img/structure/B4400434.png)
